molecular formula C18H20N2O5S2 B2989406 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol CAS No. 2097894-27-2

2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol

Cat. No.: B2989406
CAS No.: 2097894-27-2
M. Wt: 408.49
InChI Key: WEJGQXPTLRAITE-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2-methyl-1,3-oxazole ring, a thiophen-3-yl group, and a hydroxyethoxy chain. The sulfonamide moiety is critical for hydrogen-bonding interactions, while the oxazole and thiophene rings contribute to aromatic stacking and electronic effects. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors via sulfonamide and heterocyclic motifs .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-13-20-17(11-25-13)14-2-4-16(5-3-14)27(22,23)19-10-18(24-8-7-21)15-6-9-26-12-15/h2-6,9,11-12,18-19,21H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJGQXPTLRAITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 366.44 g/mol. The structure includes a thiophenyl group, an oxazole moiety, and a sulfonamide linkage, which are known to contribute to its biological properties.

The biological activity of the compound primarily arises from its ability to interact with various biomolecules:

Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in the body. The compound's oxazole ring enhances its binding affinity to the active sites of these enzymes, potentially leading to therapeutic effects in conditions like glaucoma and hypertension.

Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties. The presence of the sulfonamide and oxazole moieties suggests potential activity against bacterial infections by disrupting essential metabolic pathways .

Enzyme Inhibition Studies

Research has indicated that derivatives of compounds containing the oxazole scaffold exhibit potent inhibition against various isoforms of carbonic anhydrases. For instance, a study reported IC50 values ranging from 10 to 50 µM for related compounds against human carbonic anhydrase II . This suggests that our target compound may exhibit similar or enhanced inhibitory effects.

Antimicrobial Activity

In vitro studies have demonstrated that compounds featuring the benzenesulfonamide structure possess broad-spectrum antibacterial activity. For example, derivatives tested against Gram-positive and Gram-negative bacteria showed minimum inhibitory concentrations (MICs) as low as 6 mg/mL. This indicates a promising potential for further development as antimicrobial agents.

Case Studies

Case Study 1: Antiglaucoma Activity
A study investigated the effects of sulfonamide derivatives on intraocular pressure (IOP) in animal models. The results indicated that certain compounds significantly reduced IOP, suggesting their potential use in treating glaucoma. The mechanism was attributed to the inhibition of carbonic anhydrases involved in aqueous humor production .

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structural motifs exhibited significant antibacterial activity, supporting the hypothesis that our target compound may also possess similar effects .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50/MIC Values
2-{...}C18H22N2O4SEnzyme Inhibition~10–50 µM
Sulfonamide AC10H12N2O3SAntimicrobial6 mg/mL
Oxazole BC15H16N2O5AnticancerNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Compound Key Structural Features Biological/Physicochemical Properties Reference
Target Compound : 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol Benzenesulfonamide, 2-methyl-1,3-oxazole, thiophen-3-yl, ethan-1-ol chain Hypothesized solubility enhancement from ethan-1-ol; potential antimicrobial/kinase inhibitory activity -
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol Triazole-thio-ethanol, methoxyphenyl, phenyl groups Likely moderate solubility due to ethanol chain; triazole may confer antifungal/antibacterial activity
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-sulfonyl, difluorophenyl, ethanone chain High lipophilicity (ethanone group); sulfonyl and triazole may enhance kinase inhibition
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, α,β-unsaturated ketone, methylphenyl Antibacterial and anticancer activity via thiazole and enone reactivity
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol Phenoxyethoxyethanol, branched alkyl chain High solubility in organic solvents; used as surfactant or emulsifier

Key Findings:

Heterocyclic Influence: The target’s 2-methyl-1,3-oxazole ring (electron-deficient) contrasts with triazole (electron-rich, hydrogen-bonding capability ) and thiazole (sulfur-mediated polar interactions ). These differences impact target selectivity and metabolic stability. α,β-unsaturated ketones (e.g., in ) exhibit covalent binding to biological targets, whereas the target’s sulfonamide may rely on non-covalent interactions.

Solubility and Bioavailability: The ethan-1-ol chain in the target compound likely improves aqueous solubility compared to ethanone () or non-polar alkyl chains (). However, branched chains (e.g., 1,1,3,3-tetramethylbutyl in ) may enhance membrane permeability.

Synthetic Routes: Sulfonamide-linked heterocycles are typically synthesized via nucleophilic substitution (e.g., triazole-thioether formation in ). Thiophene incorporation (as in the target) often involves Friedel-Crafts alkylation or cross-coupling, differing from thiazole synthesis via Hantzsch-type reactions .

Thiazole derivatives () demonstrate broader antimicrobial activity, possibly due to sulfur’s role in redox interactions.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?

Methodological Answer: Optimize solvent systems (e.g., 1,4-dioxane or ethanol) and reaction temperatures based on analogous sulfonamide synthesis procedures . Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients tailored to polarity (e.g., ethyl acetate/hexane mixtures). Characterize intermediates via 1^1H/13^{13}C NMR to confirm structural integrity before proceeding to subsequent steps .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. FT-IR can validate sulfonamide (S=O stretching ~1350 cm1^{-1}) and oxazole ring vibrations .
  • Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, which predict reactivity and interaction sites with biological targets .

Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activities of sulfonamide-containing compounds like this one?

Methodological Answer:

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity, IC50_{50} for enzyme inhibition) across multiple cell lines or enzyme isoforms to identify context-dependent effects .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity of interactions with putative targets (e.g., carbonic anhydrase isoforms) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to account for variability in assay conditions .

Advanced: How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound while minimizing experimental variability?

Methodological Answer:

  • Metabolic Stability : Use hepatic microsomes (human/rodent) with NADPH cofactors, and quantify parent compound depletion via LC-MS/MS. Include control compounds (e.g., verapamil) for assay validation .
  • Permeability : Perform Caco-2 monolayer assays with strict pH control (apical = 6.5, basolateral = 7.4) and P-gp inhibitors (e.g., cyclosporine A) to assess efflux effects .
  • Replicates : Use ≥3 independent experiments with internal standards to normalize instrument drift .

Advanced: What are the critical factors in establishing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Scaffold Modifications : Systematically vary the oxazole methyl group, thiophen-3-yl substituents, and ethanolamine chain length. Assess changes in logP (via shake-flask method) and solubility (equilibrium solubility assays) .
  • Biological Profiling : Test derivatives in parallel against primary and counter-screens (e.g., kinase panels) to isolate target-specific effects from promiscuous binding .

Advanced: How can researchers address discrepancies between computational predictions and experimental results regarding hydrogen-bonding interactions of the sulfonamide group?

Methodological Answer:

  • Crystallography : Attempt co-crystallization with target proteins (e.g., carbonic anhydrase) to resolve binding modes. Use synchrotron radiation for high-resolution data .
  • MD Simulations : Run >100 ns molecular dynamics simulations in explicit solvent to assess conformational flexibility and hydration effects on sulfonamide interactions .

Basic: What safety protocols should be implemented when handling this compound during long-term stability studies?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Test stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Implement spill kits with inert adsorbents (e.g., vermiculite) for accidental releases .

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